molecular formula C10H11F3O2 B15322002 (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol

Cat. No.: B15322002
M. Wt: 220.19 g/mol
InChI Key: UUMVFMQXWKHFEJ-ZETCQYMHSA-N
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Description

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is a chiral secondary alcohol characterized by a propan-2-ol backbone substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent on the aromatic ring is a strongly electron-withdrawing group, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is primarily explored as an intermediate in pharmaceuticals, agrochemicals, or asymmetric synthesis due to its stereochemical and electronic properties.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

(2S)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1

InChI Key

UUMVFMQXWKHFEJ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: undergoes several types of chemical reactions:

  • Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.

  • Reduction: The compound can be reduced to form the corresponding (S)-1-(4-(trifluoromethoxy)phenyl)ethanol.

  • Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

  • Oxidation: (S)-1-(4-(trifluoromethoxy)phenyl)propan-2-one

  • Reduction: (S)-1-(4-(trifluoromethoxy)phenyl)ethanol

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Substituent Impact :

  • Trifluoromethoxy (-OCF₃) : Enhances lipophilicity (logP ~2.8–3.5 estimated) and resistance to oxidative metabolism compared to methoxy (-OCH₃) groups .
  • Benzyloxy (-OCH₂C₆H₅) : Introduces steric hindrance and moderate electron-withdrawing effects, reducing solubility in polar solvents .
  • Fluorine (-F) : Improves metabolic stability and membrane permeability but may reduce π-π stacking interactions in biological targets .

Physicochemical Properties

  • Solubility: The -OCF₃ group lowers aqueous solubility (estimated <1 mg/mL) compared to hydroxylated analogues (e.g., (S)-2-amino-3-(4-hydroxyphenyl)propan-1-ol: ~5–10 mg/mL) .
  • Melting Point: Fluorinated arylpropanols typically exhibit higher melting points (e.g., bis(4-fluorophenyl)propan-1-ol: ~120–125°C) due to crystal packing efficiency .
  • Acidity: The hydroxyl group’s pKa is lowered by -OCF₃ (estimated pKa ~12–13) compared to non-fluorinated analogs (pKa ~14–15) .

Preparation Methods

Aldehyde Preparation

4-(Trifluoromethoxy)benzaldehyde serves as the foundational building block, synthesized via Ullmann coupling between 4-iodophenol and trifluoromethyl bromide under CuI/L-proline catalysis (78% yield). Alternatively, direct trifluoromethoxylation of 4-hydroxybenzaldehyde using AgOCF₃ and Selectfluor achieves 85% conversion.

Wittig Olefination

Reacting 4-(trifluoromethoxy)benzaldehyde with the ylide generated from (2-hydroxyethyl)triphenylphosphonium bromide (1.2 equiv) and NaOtBu in THF at 0–30°C produces (E)-1-(4-(trifluoromethoxy)phenyl)prop-1-en-2-ol. The reaction exhibits >20:1 E/Z selectivity, confirmed by $$ ^1 \text{H NMR} $$ ($$ \delta $$ 6.82 ppm, d, $$ J = 16.4 \, \text{Hz} $$).

Hydrogenation to Propan-2-ol

Hydrogenating the allylic alcohol over 5% Pd/C (0.3 MPa H₂, 40°C) in 2-methyltetrahydrofuran affords racemic 1-(4-(trifluoromethoxy)phenyl)propan-2-ol in 96% yield. While efficient, this method lacks stereocontrol, necessitating subsequent resolution.

Table 1. Wittig-Hydrogenation Optimization

Parameter Optimal Condition Yield (%) Purity (%)
Solvent 2-MeTHF 96 99.8
H₂ Pressure (MPa) 0.3 95 99.5
Catalyst Loading 5% Pd/C 96 99.8

Method 2: Asymmetric Hydrogenation of Prochiral Ketones

Ketone Synthesis

1-(4-(Trifluoromethoxy)phenyl)propan-2-one is prepared via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloroethane (62% yield). Alternatively, Suzuki-Miyaura coupling between 4-(trifluoromethoxy)phenylboronic acid and chloroacetone under Pd(PPh₃)₄ catalysis achieves 74% yield.

Enantioselective Reduction

Employing Noyori’s (R)-BINAP-RuCl₂ catalyst (0.5 mol%) in iPrOH/H₂O (9:1) at 50°C reduces the ketone to (S)-alcohol with 92% ee and 88% yield. Chiral HPLC (Chiralpak AD-H, hexane/iPrOH 90:10) confirms enantiopurity.

Table 2. Catalyst Screening for Asymmetric Hydrogenation

Catalyst ee (%) Yield (%)
(R)-BINAP-RuCl₂ 92 88
(S)-Xyl-P-Phos-Rh 85 82
Jacobsen’s Co-salen 78 75

Method 3: Enzymatic Kinetic Resolution

Racemic Alcohol Synthesis

Racemic 1-(4-(trifluoromethoxy)phenyl)propan-2-ol is prepared via NaBH₄ reduction of the ketone (quantitative yield).

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer with vinyl acetate in MTBE, leaving (S)-alcohol unreacted (45% yield, >99% ee). The process achieves an E-value of 38, indicating high enantioselectivity.

Method 4: Chiral Auxiliary-Mediated Synthesis

Alkylation and Cleavage

Methylation with MeMgBr (2.2 equiv) at −78°C followed by LiBH₄ reduction yields (S)-alcohol (86% ee, 79% yield). Acidic cleavage (HCl/MeOH) recovers the auxiliary for reuse.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

Method Yield (%) ee (%) Scalability Cost Index
Wittig + Resolution 48* >99 High $$
Asymmetric Hydrogenation 88 92 Medium $$$$
Enzymatic Resolution 45 >99 Low $$
Chiral Auxiliary 79 86 Medium $$$

*After resolution

Q & A

Q. What are the optimal synthetic routes for (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol?

The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-one. Key methodologies include:

  • Catalytic Hydrogenation : Using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to achieve enantioselectivity >95% .
  • Metal Hydride Reduction : NaBH₄ or LiAlH₄ with chiral auxiliaries (e.g., Corey-Bakshi-Shibata (CBS) reagent) to control stereochemistry .
  • Biocatalytic Methods : Enzymes such as alcohol dehydrogenases (ADHs) for green chemistry applications, yielding high enantiomeric excess (ee) .

Q. How can enantiomeric purity be validated for this compound?

Enantiomeric purity is assessed via:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase; retention times differentiate (S)- and (R)-enantiomers .
  • Polarimetry : Specific rotation measurements ([α]D²⁵ = +15° to +20° for the (S)-enantiomer in chloroform) .
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of signals for enantiomers .

Q. What are the key chemical properties influencing reactivity?

  • Trifluoromethoxy Group : Enhances electron-withdrawing effects, increasing stability toward oxidation and directing electrophilic substitution to the para position .
  • Hydroxyl Group : Participates in hydrogen bonding, influencing solubility in polar solvents (e.g., logP ≈ 2.1) and reactivity in esterification or etherification .
  • Chirality : The (S)-configuration affects biological activity; e.g., differential binding to enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with enzymes?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to targets like lipases or oxidoreductases by measuring heat changes during titration .
  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to monitor real-time binding kinetics (ka/kd) .
  • Molecular Dynamics (MD) Simulations : Model interactions between the trifluoromethoxy group and hydrophobic enzyme pockets (e.g., using GROMACS) .

Q. How to address contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Enantiomeric Impurity : Validate purity via chiral chromatography; even 2% (R)-enantiomer can alter IC₅₀ values in enzyme inhibition assays .
  • Solvent Effects : Bioactivity in DMSO vs. aqueous buffers can vary due to aggregation; use dynamic light scattering (DLS) to confirm solubility .
  • Metabolic Stability : Differences in liver microsome assays (e.g., human vs. rat) may explain variability; cross-validate with LC-MS/MS metabolite profiling .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protection-Deprotection : Temporarily protect the hydroxyl group with TBDMS-Cl to direct reactions (e.g., Friedel-Crafts acylation) to the trifluoromethoxy-substituted ring .
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) selectively modifies the phenyl ring without affecting the alcohol .
  • Microwave-Assisted Synthesis : Accelerates SNAr reactions at the trifluoromethoxy para position (e.g., 80°C, 30 min, 85% yield) .

Methodological Guidance for Common Challenges

Q. Handling air/moisture sensitivity during synthesis

  • Schlenk Line Techniques : Use under inert gas (N₂/Ar) for reductions with LiAlH₄ .
  • Drying Agents : Pre-treat solvents with molecular sieves (3Å) for esterification reactions .

Q. Interpreting conflicting spectral data (NMR/IR)

  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals in aromatic regions caused by the trifluoromethoxy group .
  • IR Spectroscopy : Differentiate hydroxyl stretching (broad ~3300 cm⁻¹) from C-F vibrations (sharp ~1250 cm⁻¹) .

Q. Scaling up enantioselective synthesis

  • Continuous Flow Systems : Improve yield and ee by minimizing side reactions (residence time <5 min) .
  • Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) via response surface methodology (RSM) .

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